2-Benzamidopent-4-enoic acid
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Overview
Description
2-Benzamidopent-4-enoic acid is an organic compound with the molecular formula C12H13NO3 It is a derivative of benzamide and contains a pent-4-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamidopent-4-enoic acid typically involves the direct condensation of benzoic acids and amines. One efficient method uses ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process .
Industrial Production Methods: Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Benzamidopent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Benzoic acids.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
2-Benzamidopent-4-enoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzamidopent-4-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- 2-Phenylbenzimidazole
Comparison: 2-Benzamidopent-4-enoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities .
Properties
CAS No. |
72685-15-5 |
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Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-benzamidopent-4-enoic acid |
InChI |
InChI=1S/C12H13NO3/c1-2-6-10(12(15)16)13-11(14)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6H2,(H,13,14)(H,15,16) |
InChI Key |
IJASGVUBRRINAO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(=O)O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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